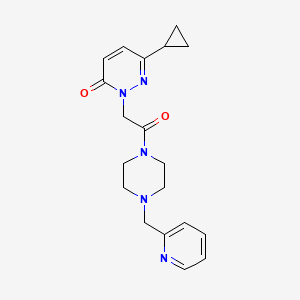

6-cyclopropyl-2-(2-oxo-2-(4-(pyridin-2-ylmethyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Descripción

This compound features a pyridazinone core substituted at the 6-position with a cyclopropyl group and at the 2-position with a 2-oxoethylpiperazine moiety. The molecular formula is C₂₀H₂₂N₆O₂ (MW: 402.43 g/mol). The cyclopropyl group may enhance metabolic stability compared to bulkier substituents like phenyl or chlorophenyl .

Propiedades

IUPAC Name |

6-cyclopropyl-2-[2-oxo-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c25-18-7-6-17(15-4-5-15)21-24(18)14-19(26)23-11-9-22(10-12-23)13-16-3-1-2-8-20-16/h1-3,6-8,15H,4-5,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAYJJQTPPDMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)CC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-cyclopropyl-2-(2-oxo-2-(4-(pyridin-2-ylmethyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C_{19}H_{22}N_{4}O_{2}

Molecular Weight: 342.41 g/mol

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the piperazine and pyridine moieties suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer effects. For example, studies on related pyridazine derivatives have shown that they can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The compound's ability to disrupt cell cycle progression and induce apoptosis in cancer cells has been documented in several preclinical studies.

The mechanism of action for this compound likely involves:

- Kinase Inhibition: Similar compounds have demonstrated the ability to inhibit key kinases such as CDK4/6, which are crucial for cell cycle regulation.

- Interaction with Receptors: The piperazine ring may facilitate binding to specific receptors, modulating signaling pathways involved in cell survival and proliferation.

- Induction of Apoptosis: By affecting mitochondrial pathways, the compound can promote programmed cell death in malignant cells.

Case Studies

A notable study investigated the effects of various pyridazine derivatives on cancer cell lines. The results indicated that the compound significantly reduced viability in MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | CDK4/6 inhibition |

| A549 | 3.5 | Apoptosis induction |

Pharmacological Profile

The pharmacological profile of this compound includes:

- Anti-inflammatory Activity: Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects: Some derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Comparación Con Compuestos Similares

Table 1: Key Structural and Molecular Comparisons

Key Observations:

Core Heterocycle: The target compound’s pyridazinone core (a 6-membered ring with two adjacent nitrogen atoms) differs from the triazolo[4,3-b]pyridazinone in , which incorporates a fused triazole ring. This modification likely alters electronic properties and hydrogen-bonding capacity, influencing target selectivity . Pyridazinones are associated with antinociceptive and anti-inflammatory activities, as seen in derivatives from Piaz et al. (1996) .

Position 6 Substituents:

- The cyclopropyl group in the target compound is smaller and more lipophilic than the p-tolyl () or 4-chlorophenyl () groups. This may improve membrane permeability and reduce steric hindrance during receptor binding .

- Chlorophenyl groups () are common in antimicrobial agents but may increase toxicity risks compared to cyclopropyl .

This contrasts with the 4-methyl () and 4-phenyl () groups, which lack heteroatoms for polar interactions . Murty et al. (2012) demonstrated that 4-aryl/heteroaryl-piperazine derivatives exhibit anticancer activity, suggesting the target’s pyridinylmethyl group could confer similar properties .

Q & A

Q. What are the optimal synthetic routes for 6-cyclopropyl-2-(2-oxo-2-(4-(pyridin-2-ylmethyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one, and how can reaction efficiency be improved?

Answer: The synthesis of this compound involves multi-step reactions, including cyclopropane introduction, piperazine alkylation, and pyridazinone ring formation. Key steps include:

- Cyclopropane Functionalization : Use cyclopropylboronic acid or derivatives under Suzuki-Miyaura coupling conditions to introduce the cyclopropyl group .

- Piperazine Alkylation : React 4-(pyridin-2-ylmethyl)piperazine with ethyl chloroacetate in dichloromethane (DCM) under basic conditions (e.g., NaOH) to form the intermediate ethyl 2-(4-(pyridin-2-ylmethyl)piperazin-1-yl)acetate .

- Pyridazinone Ring Closure : Employ hydrazine hydrate to cyclize the intermediate into the pyridazinone core.

Q. Efficiency Optimization :

- Computational Reaction Design : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction conditions, reducing trial-and-error experimentation .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution rates during alkylation .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

Answer: A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy : H and C NMR confirm the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and piperazine linkage (δ ~2.5–3.5 ppm for N-CH groups) .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]) and purity (>95%) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the pyridazinone core and cyclopropyl substituents .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Answer:

- Core Modifications : Synthesize analogs with variations in the cyclopropyl group (e.g., cyclobutyl, cyclohexyl) and pyridazinone substituents (e.g., methyl, methoxy) to assess steric and electronic effects .

- Piperazine Substitution : Replace the pyridin-2-ylmethyl group with other aryl/heteroaryl moieties (e.g., benzyl, thiophenemethyl) to study binding affinity to target receptors .

- In Vitro Assays : Test analogs in enzyme inhibition assays (e.g., kinase or phosphatase targets) and cell-based models (e.g., cytotoxicity, apoptosis) to correlate structural changes with bioactivity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of structurally similar pyridazinone derivatives?

Answer:

- Molecular Dynamics (MD) Simulations : Compare binding modes of analogs to receptor pockets (e.g., kinases, GPCRs) to identify key interactions (e.g., hydrogen bonds with pyridazinone carbonyl groups) that explain divergent activities .

- Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., cyclopropyl vs. phenyl) on binding free energy to prioritize synthetic targets .

- Meta-Analysis : Use cheminformatics tools (e.g., KNIME, Schrodinger) to aggregate literature data and identify outliers or assay-specific artifacts .

Q. What strategies improve the metabolic stability of pyridazinone derivatives without compromising target affinity?

Answer:

- Isosteric Replacement : Substitute metabolically labile groups (e.g., ester in the ethyl side chain) with bioisosteres like amides or heterocycles .

- Deuterium Incorporation : Introduce deuterium at vulnerable positions (e.g., benzylic hydrogens in the piperazine moiety) to slow CYP450-mediated oxidation .

- Prodrug Design : Mask polar groups (e.g., pyridazinone carbonyl) with cleavable esters or carbamates to enhance oral bioavailability .

Q. How can researchers validate the target engagement of this compound in complex biological systems?

Answer:

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the molecule to crosslink with target proteins in live cells, followed by pull-down assays and LC-MS/MS identification .

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in lysates or intact cells after compound treatment to confirm binding .

- In Vivo PET Imaging : Radiolabel the compound (e.g., C at the cyclopropyl group) to track biodistribution and receptor occupancy in animal models .

Q. What experimental approaches address discrepancies in solubility and crystallinity observed across pyridazinone analogs?

Answer:

- Polymorph Screening : Use high-throughput crystallization (e.g., solvent evaporation, slurry conversion) to identify stable crystalline forms with improved solubility .

- Co-Crystallization : Co-formulate with co-crystal formers (e.g., succinic acid) to enhance aqueous solubility while maintaining crystallinity .

- Amorphous Dispersion : Prepare solid dispersions with polymers (e.g., PVP, HPMC) via spray drying to stabilize the amorphous state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.